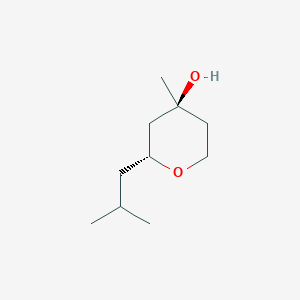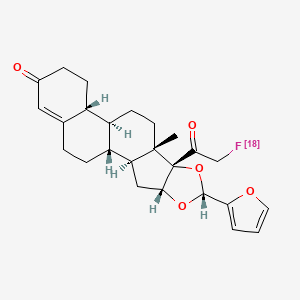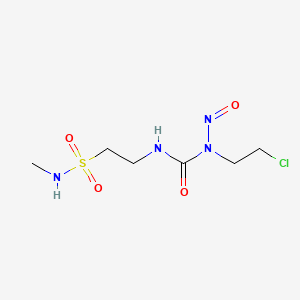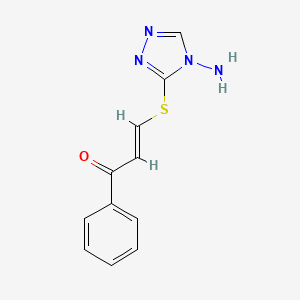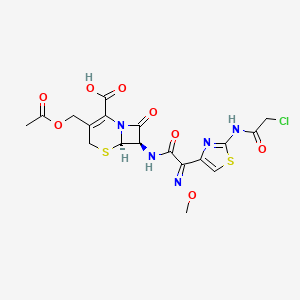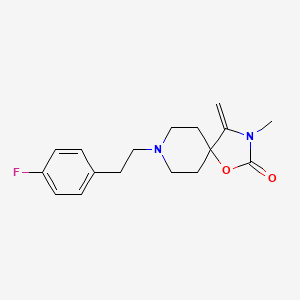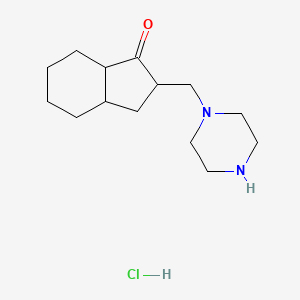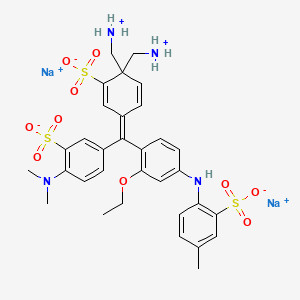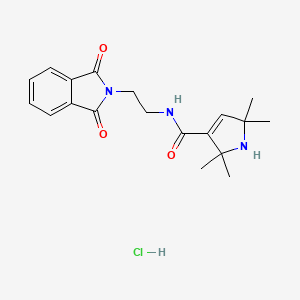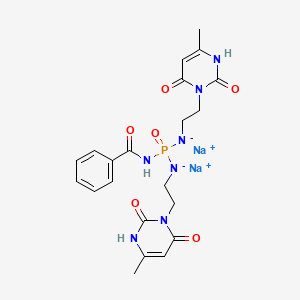
Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzamide and pyrimidinyl groups, which contribute to its diverse reactivity and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of Pyrimidinyl Intermediates: The initial step involves the synthesis of pyrimidinyl intermediates through the reaction of appropriate precursors under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediates are then coupled with benzamide derivatives in the presence of suitable catalysts and solvents.
Phosphinylation: The coupled product undergoes phosphinylation to introduce the phosphinyl group.
Final Conversion to Disodium Salt: The final step involves the conversion of the phosphinylated product to its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, depending on the scale and demand.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinyl derivatives, while reduction may produce reduced benzamide compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. It is used in assays to investigate enzyme activity and protein binding.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphinyl group plays a crucial role in these interactions, facilitating binding and reactivity.
類似化合物との比較
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups with varying functional groups.
Phosphinylated Compounds: Compounds with phosphinyl groups attached to different organic backbones.
Uniqueness
The uniqueness of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt lies in its combined structure of benzamide, pyrimidinyl, and phosphinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
84295-09-0 |
|---|---|
分子式 |
C21H24N7Na2O6P |
分子量 |
547.4 g/mol |
IUPAC名 |
disodium;[benzamido-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphoryl]-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |
InChI |
InChI=1S/C21H26N7O6P.2Na/c1-14-12-17(29)27(20(32)24-14)10-8-22-35(34,26-19(31)16-6-4-3-5-7-16)23-9-11-28-18(30)13-15(2)25-21(28)33;;/h3-7,12-13H,8-11H2,1-2H3,(H5,22,23,24,25,26,29,30,31,32,33,34);;/q;2*+1/p-2 |
InChIキー |
HIDYIRNKSGAAAE-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=O)N(C(=O)N1)CC[N-]P(=O)(NC(=O)C2=CC=CC=C2)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



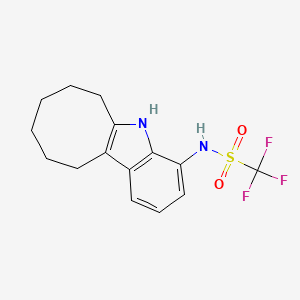
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
